molecular formula C15H15F3N2O3S2 B2963166 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421473-34-8

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Katalognummer: B2963166
CAS-Nummer: 1421473-34-8
Molekulargewicht: 392.41
InChI-Schlüssel: NZPFODIGPSBHSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a thiophene-2-sulfonyl group. This structure combines key pharmacophoric elements: the trifluoromethyl group enhances lipophilicity and metabolic stability , the piperidine ring contributes conformational flexibility, and the sulfonyl group modulates solubility and binding affinity . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3S2/c16-15(17,18)11-3-4-13(19-10-11)23-12-5-7-20(8-6-12)25(21,22)14-2-1-9-24-14/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPFODIGPSBHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidinyl ether linked to a thiophenesulfonyl moiety. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Component Description
Pyridine Ring Aromatic structure that enhances lipophilicity
Piperidine Ring Saturated nitrogen-containing ring providing basicity
Thiophenesulfonyl Group Enhances binding affinity to biological targets
Trifluoromethyl Group Increases metabolic stability and bioactivity

The biological activity of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The thiophenesulfonyl group is believed to enhance binding interactions, while the trifluoromethyl group may improve the compound's pharmacokinetic properties.

Key Mechanisms

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cellular function.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have highlighted the biological potential of this compound through various assays and experimental models.

In Vitro Studies

  • Antimicrobial Activity : In vitro testing demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 µg/mL to 20 µg/mL.
  • Cytotoxicity Assays : Cytotoxicity was assessed using human cell lines, revealing IC50 values in the low micromolar range, indicating moderate toxicity which warrants further exploration for therapeutic applications.

Case Studies

A case study involving the use of this compound in a drug discovery program highlighted its effectiveness as a lead compound for developing new antimicrobial agents. The study employed structure-activity relationship (SAR) analysis, demonstrating that modifications to the trifluoromethyl group significantly impacted biological activity.

Applications in Drug Development

The unique structural features of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine position it as a promising candidate for various therapeutic applications:

  • Antimicrobial Agents : Due to its observed antibacterial properties, further development could lead to new treatments for resistant bacterial strains.
  • Cancer Therapeutics : Given its cytotoxic effects, there is potential for this compound to be explored in oncology as a chemotherapeutic agent.
  • Neurological Disorders : The piperidine component suggests possible efficacy in treating conditions such as depression or anxiety through modulation of neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several pyridine and piperidine derivatives documented in the evidence. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine* ~463.4 (calculated) N/A Thiophene-sulfonyl, CF₃, piperidin-4-yloxy -
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-CF₃-phenyl)-5-CF₃-pyridine (7f) 556.8 73.3–75.1 Benzyloxy, CF₃, chloro
3-Chloro-2-(3-methyl-4-((4-CF₃O-benzyl)oxy)phenyl)-5-CF₃-pyridine (7g) 498.9 58.8–61.2 Benzyloxy, methyl, CF₃
5-(3-Chloro-5-CF₃-pyridin-2-yl)-2-((4-CF₃O-benzyl)oxy)benzonitrile (7h) 517.8 130.0–132.5 Benzonitrile, CF₃, chloro
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one 433.5 N/A Piperidine, thioxo, chromenopyrimidine

Key Observations:

  • Trifluoromethyl (CF₃) Groups : The presence of CF₃ in the target compound and analogs (e.g., 7f, 7g) enhances lipophilicity, which correlates with improved membrane permeability and metabolic resistance .
  • Sulfonyl vs. Benzyloxy Groups : The thiophene-sulfonyl group in the target compound may improve aqueous solubility compared to benzyloxy-substituted analogs (e.g., 7f, 7g) due to the sulfonyl group’s polarity .
  • Melting Points : Analogs with bulkier substituents (e.g., 7h) exhibit higher melting points (>130°C) due to increased molecular symmetry and intermolecular forces, whereas flexible substituents (e.g., methyl in 7g) lower melting points .

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into pyridine derivatives like 5-(trifluoromethyl)pyridine?

The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine intermediates (e.g., 5-bromo-2-pyridyl derivatives) can react with trifluoromethyl copper(I) complexes under Ullmann-type conditions. Alternatively, direct fluorination using Ruppert–Prakash reagents (e.g., TMSCF₃) with catalytic fluoride sources is effective. Ensure anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can the purity and identity of the synthesized compound be validated?

Use a combination of ¹H/¹³C NMR to confirm structural integrity (e.g., piperidine oxygen coupling patterns, thiophene sulfonyl proton shifts) and LC-MS for purity assessment (≥95% by HPLC). Cross-validate with FT-IR for functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What safety protocols are critical during synthesis due to the sulfonyl and trifluoromethyl groups?

The sulfonyl group may release SO₂ under thermal stress, requiring fume hood use and inert reaction setups. Trifluoromethyl derivatives can generate toxic HF byproducts; employ HF-resistant glassware and neutralization traps (e.g., CaCO₃). Follow OSHA guidelines for handling corrosive/toxic intermediates (e.g., P301-P310 emergency response codes) .

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and bioavailability of this compound?

Perform molecular dynamics simulations to assess solubility and membrane permeability (e.g., logP via ChemAxon). Use Density Functional Theory (DFT) to calculate electrostatic potentials for hydrogen-bonding capacity. Tools like SwissADME predict oral bioavailability based on Lipinski’s rule compliance (e.g., molecular weight <500, H-bond donors/acceptors ≤10) .

Q. What experimental and computational approaches resolve contradictions in NMR vs. X-ray structural data?

If NMR suggests conformational flexibility (e.g., piperidine ring puckering), use variable-temperature NMR to probe dynamic equilibria. Compare with X-ray torsion angles (e.g., Cremer-Pople parameters for piperidine chair vs. boat conformations). For discrepancies in substituent orientations, apply NOESY/ROESY to validate spatial proximities .

Q. How can structure-activity relationships (SAR) guide the optimization of thiophene-sulfonyl piperidine derivatives?

Systematically modify the thiophene sulfonyl group (e.g., replace with phenylsulfonyl) and piperidine substituents (e.g., axial vs. equatorial oxy groups). Test binding affinity in target assays (e.g., kinase inhibition). Correlate steric/electronic effects (Hammett σ values) with activity using multivariate regression models .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Use high-throughput crystallization screens (e.g., vapor diffusion with PEG/ionic liquid matrices). For low-melting-point solids, employ cryocrystallography (100 K) to stabilize lattices. If polymorphism occurs, characterize via PXRD and DSC to identify the most thermodynamically stable form .

Methodological Considerations for Data Interpretation

Q. How to analyze conflicting bioactivity data across different assay platforms?

Standardize assay conditions (e.g., pH, ionic strength) and validate with positive controls (e.g., known inhibitors). Use Bland-Altman plots to quantify inter-assay variability. Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What statistical methods are robust for small-sample SAR studies?

Apply Bayesian inference to handle limited data points, incorporating prior knowledge (e.g., analogous compound activities). Use bootstrapping to estimate confidence intervals for IC₅₀ values. Avoid overfitting with leave-one-out cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.